4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClF2NO3S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry . The compound is characterized by the presence of a difluoromethyl group, a benzo[d]oxazole ring, and a sulfonyl chloride functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide to obtain the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted benzoxazole compounds .
Scientific Research Applications
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects . The difluoromethyl group enhances the compound’s stability and bioactivity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the difluoromethyl and sulfonyl chloride groups.
4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)benzo[d]thiazole-2-sulfonyl chloride: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride functional group, which confer distinct reactivity and bioactivity properties . This combination makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
Molecular Formula |
C8H4ClF2NO3S |
---|---|
Molecular Weight |
267.64 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF2NO3S/c9-16(13,14)8-12-6-4(7(10)11)2-1-3-5(6)15-8/h1-3,7H |
InChI Key |
ACZNTOAOFPGQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
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